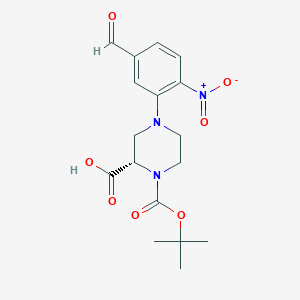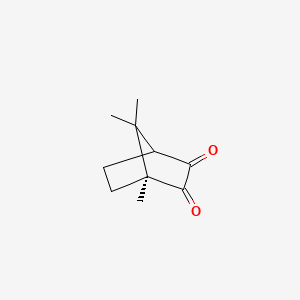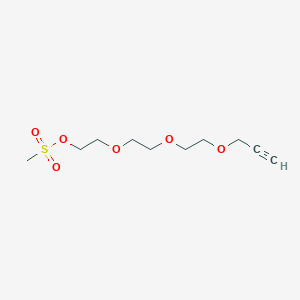
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate is a versatile organic compound used in various chemical and industrial applications. It is known for its unique structure, which includes a propargyl group and multiple ethoxy linkages, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate typically involves the reaction of 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Click chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole linkages.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Click chemistry: Copper(I) catalysts and azide compounds are used under mild conditions, often in aqueous or mixed solvent systems.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted ethers, amines, or thioethers.
Click chemistry: The major products are triazole derivatives, which are valuable in medicinal chemistry and materials science.
Applications De Recherche Scientifique
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate is primarily based on its ability to undergo nucleophilic substitution and click chemistry reactions. The methanesulfonate group acts as a leaving group, facilitating the formation of new covalent bonds with nucleophiles. The propargyl group enables the compound to participate in CuAAC reactions, forming stable triazole linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid: Similar structure but with an acetic acid group instead of methanesulfonate.
Triethylene Glycol Mono (2-propynyl) Ether: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate is unique due to its combination of a propargyl group and a methanesulfonate group. This dual functionality allows it to participate in both nucleophilic substitution and click chemistry reactions, making it a versatile compound in synthetic and industrial applications .
Propriétés
Formule moléculaire |
C10H18O6S |
|---|---|
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C10H18O6S/c1-3-4-13-5-6-14-7-8-15-9-10-16-17(2,11)12/h1H,4-10H2,2H3 |
Clé InChI |
LGNQHBVGLZAYEN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCOCCOCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


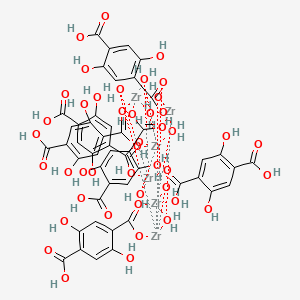

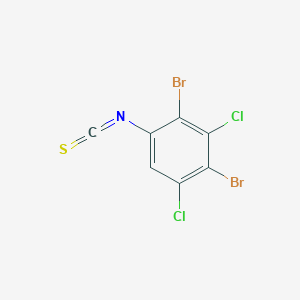
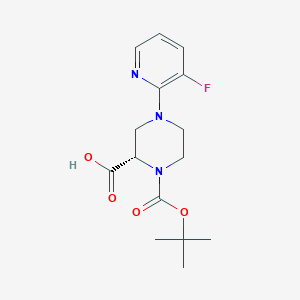
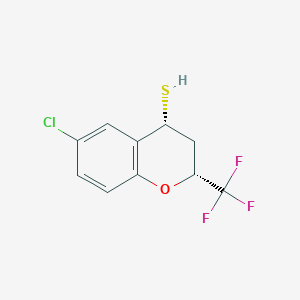
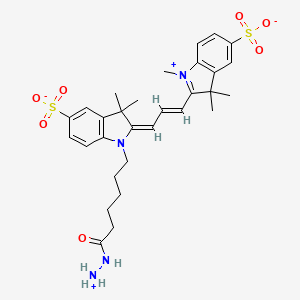
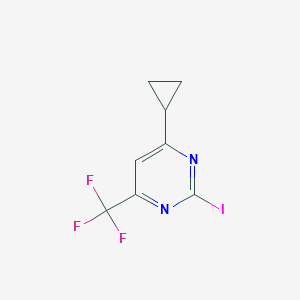

![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
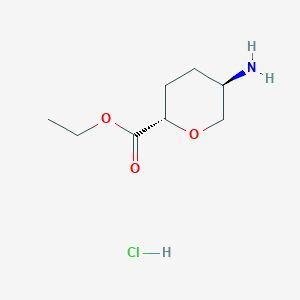
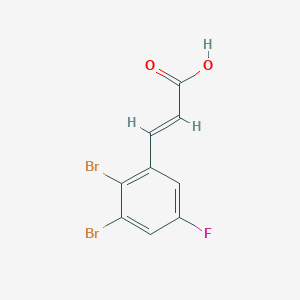
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
